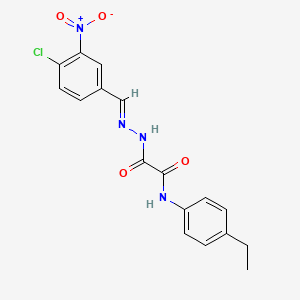
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is an organic compound that features a complex structure with multiple functional groups, including a chloro-nitrobenzylidene moiety, a hydrazino group, and an oxoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of 4-Chloro-3-nitrobenzaldehyde: This can be achieved by nitration of 4-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 4-Chloro-3-nitrobenzylidene Hydrazine: The 4-chloro-3-nitrobenzaldehyde is then reacted with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Formation of the Final Compound: The hydrazone is then reacted with N-(4-ethylphenyl)-2-oxoacetamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone moiety can be oxidized to form the corresponding azine using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Azine Derivatives: Formed by oxidation of the hydrazone moiety.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways, leading to inhibition or activation of these targets.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-phenyl)-2-oxoacetamide
Uniqueness
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Propiedades
Número CAS |
765901-35-7 |
|---|---|
Fórmula molecular |
C17H15ClN4O4 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-2-11-3-6-13(7-4-11)20-16(23)17(24)21-19-10-12-5-8-14(18)15(9-12)22(25)26/h3-10H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
Clave InChI |
DNLMGQDTJYXXNA-VXLYETTFSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
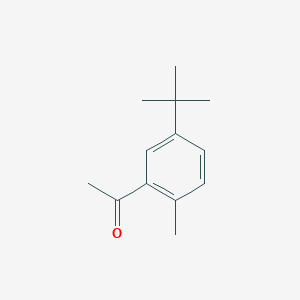
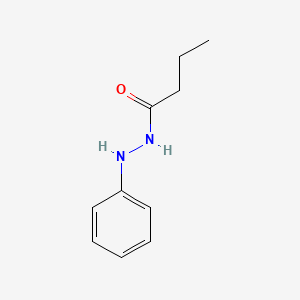
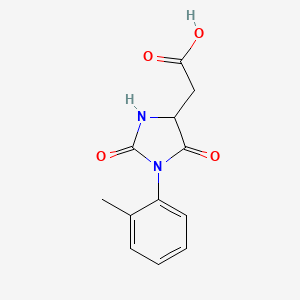

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
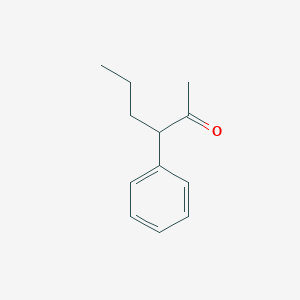
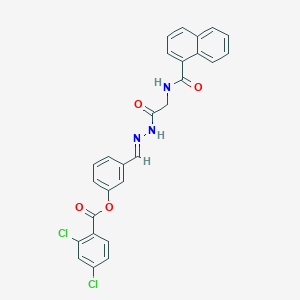
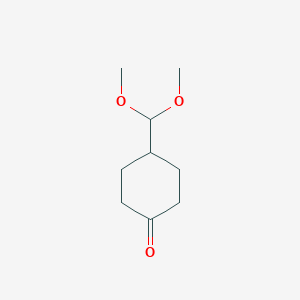
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)
